8-Fluoroquinoline-4-carbonitrile

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of quinoline derivatives, including 8-Fluoroquinoline-4-carbonitrile, involves various methods. These include classical methods and efficient methods that reduce reaction time with increased yield . The metal nanoparticle-catalyzed reaction is also a potent and effective technique for the synthesis of quinoline with excellent atom efficiency .

Molecular Structure Analysis

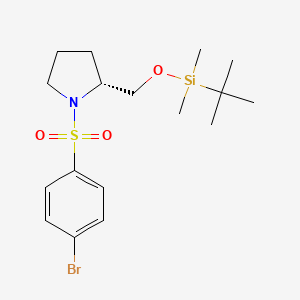

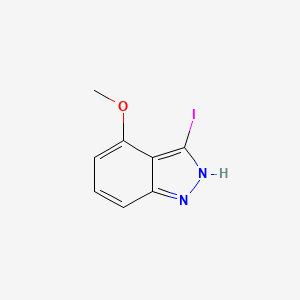

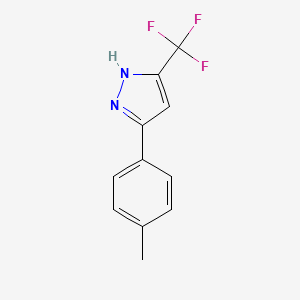

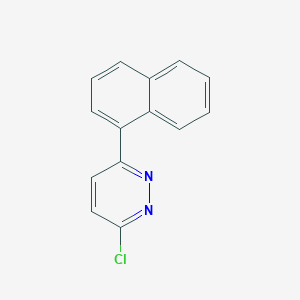

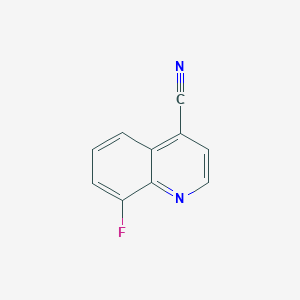

The molecular structure of 8-Fluoroquinoline-4-carbonitrile consists of a quinoline core, which is a nitrogen-containing heterocycle. The presence of a fluorine atom and a carbonitrile group in the structure contributes to its unique properties .

Chemical Reactions Analysis

Quinolines, including 8-Fluoroquinoline-4-carbonitrile, undergo various chemical reactions. These reactions exploit cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .

Physical And Chemical Properties Analysis

8-Fluoroquinoline-4-carbonitrile is a powder . It has a molecular weight of 172.16 g/mol. More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the retrieved sources.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

8-Fluoroquinoline-4-carbonitrile derivatives have shown significant antimicrobial properties. For instance, Shah and Raj (2015) synthesized 2′-amino-2-fluoro-5′-oxo-1′-(4-phenylthiazole-2-yl)-1′,4′,5′,6′,7′,8′-hexahydro-3,4′-biquinoline-3′-carbonitrile derivatives, which exhibited antibacterial activity against various bacterial species, including Streptococcus pneumoniae, Bacillus subtilis, Clostridium tetani, Escherichia coli, Salmonella typhi, Vibrio cholerae, and antifungal activity against Candida albicans and Aspergillus fumigates (Shah & Raj, 2015).

Optoelectronic and Charge Transport Properties

Irfan et al. (2020) explored the optoelectronic, nonlinear, and charge transport properties of hydroquinoline derivatives, including 8-Fluoroquinoline-4-carbonitrile. They found these compounds to be efficient multifunctional materials with potential applications in electronics (Irfan et al., 2020).

Inhibitors of Tumor Progression

Green et al. (2007) studied the use of 8-substituted-4-anilino-6-aminoquinoline-3-carbonitriles as inhibitors of tumor progression loci-2 (Tpl2) kinase and tumor necrosis factor alpha (TNF-alpha) production. These compounds showed potential for the treatment of inflammatory diseases such as rheumatoid arthritis (Green et al., 2007).

Fluorogenic Chemosensors

8-Hydroxyquinoline derivatives have been used as chemodosimeters. For example, Song et al. (2006) developed a thioamide derivative of 8-hydroxyquinoline-benzothiazole showing Hg2+-selective fluorescence enhancing properties in aqueous acetonitrile solution (Song et al., 2006).

Turn-off Chemosensors for Metal Ion Detection

Shally et al. (2020) created novel chemosensors based on 8-(thiophen-2-yl)-1,2,3,4-tetrahydroquinoline-5-carbonitrile for the selective identification of Pd2+ ions. They demonstrated the compounds' effectiveness through various analytical methods (Shally et al., 2020).

Fluorescence and Mechanofluorochromic Activities

Zhang et al. (2021) investigated 3,6-diamino-7,8-dihydroisoquinoline-4-carbonitrile derivatives, which displayed full-color-tunable solid-state emissions and mechanofluorochromic activities. These properties make them suitable for various applications, including encryption of important information (Zhang et al., 2021).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

8-Fluoroquinoline-4-carbonitrile is a nitrogen-containing heterocyclic compound that belongs to the quinoline family. The primary targets of this compound are bacterial enzymes such as DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

8-Fluoroquinoline-4-carbonitrile, like other fluoroquinolones, inhibits DNA synthesis by binding to the enzyme-DNA complex, stabilizing DNA strand breaks created by DNA gyrase and topoisomerase IV . This binding forms a ternary complex of the drug, enzyme, and DNA, which blocks the progress of the replication fork . The cytotoxicity of fluoroquinolones is likely a two-step process involving the conversion of the topoisomerase-quinolone-DNA complex to an irreversible form and the generation of a double-strand break by denaturation of the topoisomerase .

Biochemical Pathways

The action of 8-Fluoroquinoline-4-carbonitrile affects the biochemical pathways related to DNA synthesis and intermediary metabolism . By inhibiting DNA gyrase and topoisomerase IV, it disrupts the normal function of these enzymes, leading to the cessation of DNA replication and ultimately bacterial cell death .

Result of Action

The result of the action of 8-Fluoroquinoline-4-carbonitrile is the inhibition of bacterial growth and replication, leading to bacterial cell death . This is achieved through the disruption of DNA synthesis, which is vital for bacterial survival .

Action Environment

The action, efficacy, and stability of 8-Fluoroquinoline-4-carbonitrile can be influenced by various environmental factors. For instance, the compound should be stored in a dry room at room temperature for optimal stability . Additionally, the presence of reactive oxygen species may affect the compound’s action

Eigenschaften

IUPAC Name |

8-fluoroquinoline-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5FN2/c11-9-3-1-2-8-7(6-12)4-5-13-10(8)9/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNAZTKKHFFJFRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C(=C1)F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Fluoroquinoline-4-carbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N'-Bis[4-(diphenylamino)phenyl]-N,N'-diphenylbenzidine](/img/structure/B6594170.png)